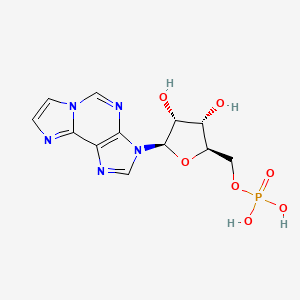
Bibenzonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bibenzonium is a quaternary ammonium compound with the chemical formula C19H26NO. This compound is primarily known for its use as a cough suppressant and is often found in various pharmaceutical formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bibenzonium typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method includes the reaction of N,N-dimethylbenzylamine with benzyl chloride under reflux conditions to yield this compound chloride. The reaction is as follows:
C6H5CH2N(CH3)2+C6H5CH2Cl→C6H5CH2N(CH3)2CH2C6H5Cl
Industrial Production Methods: Industrial production of this compound often involves large-scale quaternization reactions in continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solvents like ethanol or isopropanol is common to facilitate the reaction and improve the solubility of the reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: this compound readily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. Common reagents include sodium hydroxide and potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in organic solvents.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Reduced amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Bibenzonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Biology: Studied for its effects on cellular membranes due to its surfactant properties.
Medicine: Utilized as a cough suppressant in pharmaceutical formulations.
Industry: Employed in the production of disinfectants and antiseptics due to its antimicrobial properties.
Mécanisme D'action
Bibenzonium exerts its effects primarily through its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacterial cells, making this compound a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.
Uniqueness: Bibenzonium is unique due to its dual benzyl groups, which enhance its lipophilicity and membrane-disrupting capabilities. This structural feature distinguishes it from other quaternary ammonium compounds, providing it with superior antimicrobial efficacy .
Propriétés
Numéro CAS |
59866-76-1 |
|---|---|
Formule moléculaire |
C19H26NO+ |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-(1,2-diphenylethoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C19H26NO/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3/q+1 |
Clé InChI |
LBRNZQRZDLLIHL-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2 |
| 59866-76-1 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)











